2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is a key structural component found in several pharmaceutical compounds. Notably, it is present in RO3201195, a highly selective inhibitor of p38 MAP kinase. [] This particular molecule has garnered attention in the field of medicinal chemistry due to its potential in treating inflammatory diseases. [] It is crucial to note that this document will solely focus on the scientific aspects of this compound and will not delve into drug-related information.
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, also known by its chemical name and identified by the CAS number 61698-76-8, is a compound primarily recognized as an impurity of atenolol, a beta-blocker used in the treatment of cardiovascular diseases. This compound plays a significant role in pharmaceutical research, particularly in the quality control and analysis of atenolol formulations. It serves as a reference standard in analytical chemistry and is utilized in biochemical studies to explore metabolic pathways associated with atenolol and its derivatives .
The compound is classified under organic compounds due to its structure, which features an acetamide group attached to a phenyl ring that includes a dihydroxypropoxy substituent. It can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes. Its molecular formula is , with a molecular weight of approximately 225.24 g/mol .
The synthesis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide generally involves several key steps:
The reaction conditions often involve controlled temperatures (around 95-100 °C) and may utilize catalytic amounts of piperidine to facilitate the formation of the desired compound while minimizing impurities . The purification process may include recrystallization techniques using organic solvents.
The molecular structure of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide can be represented as follows:
The compound has a specific melting point range and solubility characteristics that are crucial for analytical applications. It is soluble in polar solvents due to the presence of hydroxyl groups.
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
While 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide does not have a direct therapeutic effect on its own, it serves as an important reference standard for understanding the pharmacokinetics and pharmacodynamics of atenolol. Its presence helps researchers analyze metabolic pathways and potential interactions within biological systems .
Relevant data regarding its physical properties can be crucial for its application in quality control processes within pharmaceutical manufacturing.
The scientific applications of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide include:
This compound plays a pivotal role in maintaining standards within pharmaceutical formulations and contributes to ongoing research aimed at improving drug efficacy and safety profiles.
The compound systematically named 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide (IUPAC) has the empirical formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. It features a para-substituted phenylacetamide core linked to a glycerolic ether chain, creating a polar molecule with predicted water solubility and a pKa of 13.52 ± 0.20 [3] . The stereocenter at the glycerol moiety exists naturally as a racemate [(±)-form], acknowledged in pharmacopeial designations by the (2RS) prefix [2] [10].
Table 1: Comprehensive Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide |
CAS Registry | 61698-76-8 |
Molecular Formula | C₁₁H₁₅NO₄ |
Molecular Weight | 225.24 g/mol |
Key Synonyms | Atenolol Impurity B; Atenolol Related Compound A (USP); Atenolol EP Impurity B; Des(isopropylamino) Atenolol Diol; 4-(2,3-Dihydroxypropoxy)benzeneacetamide; Ppa-diol |
SMILES | C1=CC(=CC=C1CC(=O)N)OCC(CO)O |
InChI Key | CQOQCZLTCMUVMX-UHFFFAOYSA-N |
Synonyms reflect its role as an atenolol degradation by-product or synthetic intermediate, with "Des(isopropylamino) Atenolol Diol" explicitly indicating its structural relationship to atenolol lacking the isopropylamino pharmacophore [3] [6] [10].
This compound entered scientific literature indirectly through investigations into atenolol (C₁₄H₂₂N₂O₃) synthesis and stability. As beta-blocker manufacturing scaled globally in the 1980s–1990s, regulatory agencies mandated rigorous impurity profiling. The compound was isolated and characterized during method development for high-purity atenolol production, specifically identified as a by-product of incomplete epoxide ring opening or side-chain hydrolysis [5] [9]. Its recognition as Atenolol Related Compound A by the United States Pharmacopeia (USP) and Atenolol Impurity B by the European Pharmacopoeia (EP) cemented its status as a certified reference material (CRM) for quality control [2] [9]. Commercial availability followed, with suppliers like LGC Standards (Product Code: MM0013.05) and USP (Catalog No.: 1044265) offering authenticated standards, underscoring its regulatory importance [2] [9].
Metabolic Pathway Intermediate
In vivo, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide arises as a human hepatic metabolite of atenolol via oxidative deamination and subsequent reduction. This biotransformation cleaves the parent drug’s N-isopropylaminoethanol segment, yielding the diol-acetamide structure. Detection in urine and plasma confirms its metabolic relevance, though it lacks beta-blocking activity due to the absence of the crucial secondary amine group required for receptor binding [3] [10].
Synthetic Impurity in Atenolol Production
During atenolol synthesis, this compound forms primarily through three routes:
Its controlled presence (typically ≤0.1%) in final drug substances is monitored via reversed-phase HPLC. Pharmacopeial limits enforce strict controls, driving demand for CRMs.
Table 2: Regulatory Designations as a Pharmaceutical Impurity
Pharmacopeia | Designation | Associated Drug | Typical Specification Limit |
---|---|---|---|
USP | Atenolol Related Compound A | Atenolol | NMT 0.1% |
European Pharmacopoeia (EP) | Atenolol Impurity B | Atenolol | NMT 0.15% |
Certified Reference Materials | Atenolol Related Compound B (USP Cat. 1044265) | Atenolol | >95% Purity (CRM) |
The compound’s physicochemical properties (e.g., polarity, UV absorbance) facilitate chromatographic separation from atenolol and related impurities, making it a benchmark for analytical method validation [2] [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7